Proven Sub-Nanomolar Potency in p38α MAP Kinase Inhibition
Derivatives of 1H-pyrrolo[3,2-b]pyridine demonstrate potent, sub-nanomolar inhibitory activity against the p38α MAP kinase target, a key node in inflammatory and oncogenic signaling. One specific derivative, 3-(4-Fluorophenyl)-2-(pyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine, achieved an IC50 of 6.5 nM against recombinant human p38α [1]. This level of potency validates the core's ability to effectively engage the kinase active site and provides a high-potency starting point for hit-to-lead campaigns, offering a quantifiable advantage over less optimized scaffolds that may require more extensive synthetic modification to achieve similar binding affinity.
| Evidence Dimension | Inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 6.5 nM |
| Comparator Or Baseline | Not applicable (absolute potency data) |
| Quantified Difference | N/A |
| Conditions | Inhibition of human recombinant active p38alpha MAP kinase by measuring the incorporation of 33P from gamma-[33P] ATP into myelin basic protein; pH 7.4, 2°C. |
Why This Matters
This establishes a high-potency baseline for the core scaffold, enabling faster hit-to-lead progression compared to less potent starting points.
- [1] BindingDB Entry BDBM15756. 3-(4-Fluorophenyl)-2-(pyridin-4-yl)-1H-pyrrolo[3,2-b]-pyridine. Data retrieved from BindingDB. View Source
